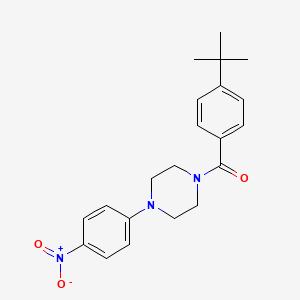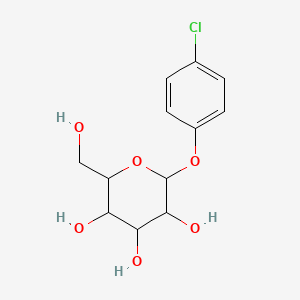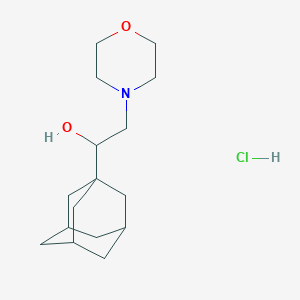![molecular formula C21H22N2O3 B4926206 4-[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid CAS No. 362490-59-3](/img/structure/B4926206.png)
4-[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
Übersicht
Beschreibung
4-[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is an organic compound that belongs to the class of pyrazoline derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase-2 (COX-2) enzyme activity. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2 activity, 4-[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid have been extensively studied. In addition to its anti-inflammatory and analgesic properties, it has been shown to possess antioxidant activity and to reduce oxidative stress in cells. It has also been investigated for its potential to protect against neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid for lab experiments is its high yield and purity, which make it an ideal compound for use in various assays and experiments. However, one limitation is that its mechanism of action is not fully understood, which makes it challenging to design experiments to investigate its effects.
Zukünftige Richtungen
There are several future directions for research on 4-[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid. One direction is to investigate its potential as an anticancer agent further. Another direction is to explore its potential as a treatment for neurodegenerative diseases. Additionally, further research is needed to fully understand its mechanism of action and to identify potential targets for drug development. Finally, research on the synthesis of analogs of 4-[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid may lead to the development of more potent and selective compounds for use in various applications.
Synthesemethoden
The synthesis of 4-[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid involves the reaction of 4-methylbenzaldehyde, hydrazine hydrate, and ethyl acetoacetate in the presence of a catalytic amount of acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is isolated and purified using standard techniques. The yield of the product is typically high, and the purity can be confirmed using spectroscopic methods.
Wissenschaftliche Forschungsanwendungen
The potential applications of 4-[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid in scientific research are numerous. One of the most significant applications is in medicinal chemistry, where it has been shown to possess potent anti-inflammatory and analgesic properties. It has also been investigated for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
4-[3,5-bis(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-14-3-7-16(8-4-14)18-13-19(17-9-5-15(2)6-10-17)23(22-18)20(24)11-12-21(25)26/h3-10,19H,11-13H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRIZMPYVRYGHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CCC(=O)O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001157290 | |
| Record name | 4,5-Dihydro-3,5-bis(4-methylphenyl)-γ-oxo-1H-pyrazole-1-butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001157290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid | |
CAS RN |
362490-59-3 | |
| Record name | 4,5-Dihydro-3,5-bis(4-methylphenyl)-γ-oxo-1H-pyrazole-1-butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=362490-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dihydro-3,5-bis(4-methylphenyl)-γ-oxo-1H-pyrazole-1-butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001157290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-hydroxyphenyl)-4-piperidinecarboxamide](/img/structure/B4926125.png)
![(2-oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-methyl-1,2,5-oxadiazol-3-yl)methanone]](/img/structure/B4926146.png)
![8-[3-(2-isopropoxyphenoxy)propoxy]quinoline](/img/structure/B4926147.png)


![1-[(7,9,11-trimethyl-2,4-dioxaspiro[5.5]undec-8-en-3-yl)methyl]piperidine](/img/structure/B4926161.png)
![3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxylic acid](/img/structure/B4926162.png)
![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B4926179.png)
![N-ethyl-4-{5-[(phenylacetyl)amino]-1H-pyrazol-1-yl}-1-piperidinecarboxamide](/img/structure/B4926191.png)
![N-(3-chlorophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4926194.png)



